molecular formula C15H12F3NO2 B7901058 3-Amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

3-Amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

Cat. No.: B7901058
M. Wt: 295.26 g/mol
InChI Key: HQUOPBUURMVBAD-UHFFFAOYSA-N
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Description

3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid methyl ester group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is carried out under inert conditions, often using solvents like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid methyl ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted biphenyl derivatives.

Scientific Research Applications

3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid methyl ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 4-Cyano-2-(trifluoromethyl)aniline

Uniqueness

3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is unique due to its biphenyl structure, which provides additional rigidity and spatial orientation compared to simpler aromatic compounds. This structural feature enhances its binding affinity and specificity towards biological targets, making it a valuable compound in medicinal chemistry and drug design .

Properties

IUPAC Name

methyl 2-amino-4-[2-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-14(20)11-7-6-9(8-13(11)19)10-4-2-3-5-12(10)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUOPBUURMVBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a Parr apparatus, hydrogenate an ethanolic solution of 3-nitro-2′-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester (5.54 g, 0.0169 mol) under 55 psi of hydrogen using tetrakis(triphenylphosphine)palladium (0) (300 mg). After 18 hours, filter the mixture through celite and concentrate under reduced pressure to give 3-amino-2′-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester as a solid.
Name
3-nitro-2′-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

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